2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8BrClO2S It is a cyclopropane derivative with a bromophenyl group and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form the corresponding bromophenyl sulfone.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agent (m-chloroperbenzoic acid), solvent (dichloromethane), temperature (0-25°C).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonyl Hydride: Formed from reduction.
Bromophenyl Sulfone: Formed from oxidation.
Scientific Research Applications
2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, making it useful for modifying biological molecules and creating new chemical entities. The bromophenyl group can also participate in various chemical reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl chloride: Similar structure but lacks the cyclopropane ring.
Cyclopropane-1-sulfonyl chloride: Similar structure but lacks the bromophenyl group.
2-(2-Chlorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, bromophenyl group, and sulfonyl chloride functional group.
Properties
Molecular Formula |
C9H8BrClO2S |
---|---|
Molecular Weight |
295.58 g/mol |
IUPAC Name |
2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H8BrClO2S/c10-8-4-2-1-3-6(8)7-5-9(7)14(11,12)13/h1-4,7,9H,5H2 |
InChI Key |
SLMQTPKUQBXQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2Br |
Origin of Product |
United States |
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